

# physicochemical properties of 2-[(Diphenylmethyl)thio]acetamide

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## Compound of Interest

Compound Name: 2-[(Diphenylmethyl)thio]acetamide

Cat. No.: B130414

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An In-depth Technical Guide on the Physicochemical Properties of **2-[(Diphenylmethyl)thio]acetamide**

## Introduction

**2-[(Diphenylmethyl)thio]acetamide**, also known by synonyms such as 2-benzhydrylsulfanylacetamide and Modafinil Related Compound C, is a key pharmaceutical intermediate.<sup>[1][2][3][4][5][6]</sup> Its primary significance lies in its role as a direct precursor in the synthesis of Modafinil, a central nervous system stimulant used for treating sleep disorders like narcolepsy.<sup>[1][2][3][4]</sup> Understanding the physicochemical properties of this compound is crucial for optimizing its synthesis, purification, and handling in drug development and manufacturing processes. This guide provides a comprehensive overview of its chemical and physical characteristics, experimental protocols for its synthesis and analysis, and its relationship to the pharmacological activity of its successor compound, Modafinil.

## Chemical Identity and Structure

**2-[(Diphenylmethyl)thio]acetamide** is an organosulfur compound characterized by a diphenylmethyl (benzhydryl) group attached to an acetamide moiety via a thioether linkage.

Identifier	Value
CAS Number	68524-30-1 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>15</sub> H <sub>15</sub> NOS <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	257.35 g/mol <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[9]</a>
IUPAC Name	2-(benzhydrylthio)acetamide <a href="#">[2]</a> <a href="#">[8]</a>
Synonyms	Deoxy Modafinil, 2-benzhydrylsulfanylacetamide, Diphenylmethyl Thioacetamide <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>

## Physicochemical Properties

The properties of **2-[(Diphenylmethyl)thio]acetamide** are summarized below. These characteristics highlight its nature as a stable, solid compound under standard conditions.

## Physical Properties

Property	Value	Source
Appearance	White to off-white solid/powder <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>	Visual Inspection
Melting Point	109-110 °C <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[9]</a>	Capillary Melting Point Apparatus
Boiling Point	427.7 ± 33.0 °C (Predicted) <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[9]</a>	Computational Prediction
Density	1.183 - 1.2 g/cm <sup>3</sup> (Predicted) <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[10]</a>	Computational Prediction
Flash Point	212.5 ± 25.4 °C <a href="#">[1]</a> <a href="#">[10]</a>	Pensky-Martens Closed-Cup Test
Solubility	Slightly soluble in Chloroform and Methanol <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[9]</a>	Solubility Testing

## Chemical and Computed Properties

These properties are essential for understanding the compound's behavior in various chemical environments and for predicting its pharmacokinetic profile.

Property	Value
pKa	15.60 ± 0.40 (Predicted) <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[9]</a>
XLogP3	3.0 <a href="#">[8]</a> <a href="#">[11]</a>
Topological Polar Surface Area	68.4 Å <sup>2</sup> <a href="#">[8]</a>
Hydrogen Bond Donor Count	1 <a href="#">[8]</a>
Hydrogen Bond Acceptor Count	2 <a href="#">[8]</a>
Rotatable Bond Count	5 <a href="#">[8]</a>

## Experimental Protocols

### Synthesis of 2-[(Diphenylmethyl)thio]acetamide via Esterification and Ammonolysis

This protocol describes a common method for synthesizing the title compound from 2-[(diphenylmethyl)thio]acetic acid, as detailed in patent literature.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) The process involves an initial esterification followed by reaction with ammonia.

#### 1. Materials and Reagents:

- 2-[(diphenylmethyl)thio]acetic acid
- Anhydrous alcohol (e.g., methanol, ethanol, n-butanol)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or p-toluenesulfonic acid (catalyst)
- Ammonia gas or alcoholic ammonia
- Deionized water

- Solvents for extraction and washing (e.g., dichloromethane)

## 2. Procedure:

- Esterification: Dissolve 2-[(diphenylmethyl)thio]acetic acid in an excess of an appropriate alcohol (e.g., methanol).[12]
- Add a catalytic amount of concentrated sulfuric acid to the solution.[12]
- Reflux the reaction mixture. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) to check for the formation of the corresponding ester.[12]
- Once the reaction is complete, distill the excess alcohol from the mixture.[12]
- Ammonolysis: Add fresh methanol to the residue.[12]
- Bubble ammonia gas through the solution at a controlled pressure (e.g., 1.5–2 kg) and temperature (e.g., 25–35 °C).[12][14]
- Stir the reaction mixture until the ammonolysis is complete, which can be monitored by TLC or HPLC.[12]
- Work-up: Add water to the reaction mass to precipitate the crude product.[12]
- Filter the precipitated solid, wash it with water, and dry it to yield **2-[(diphenylmethyl)thio]acetamide**.[12]

## Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **2-[(diphenylmethyl)thio]acetamide**.[12]

### 1. Instrumentation and Columns:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

## 2. Mobile Phase and Conditions:

- Mobile Phase: A gradient mixture of acetonitrile and water (or a suitable buffer like phosphate buffer). The exact gradient will depend on the specific method development.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 220 nm
- Injection Volume: 10 µL

## 3. Sample Preparation:

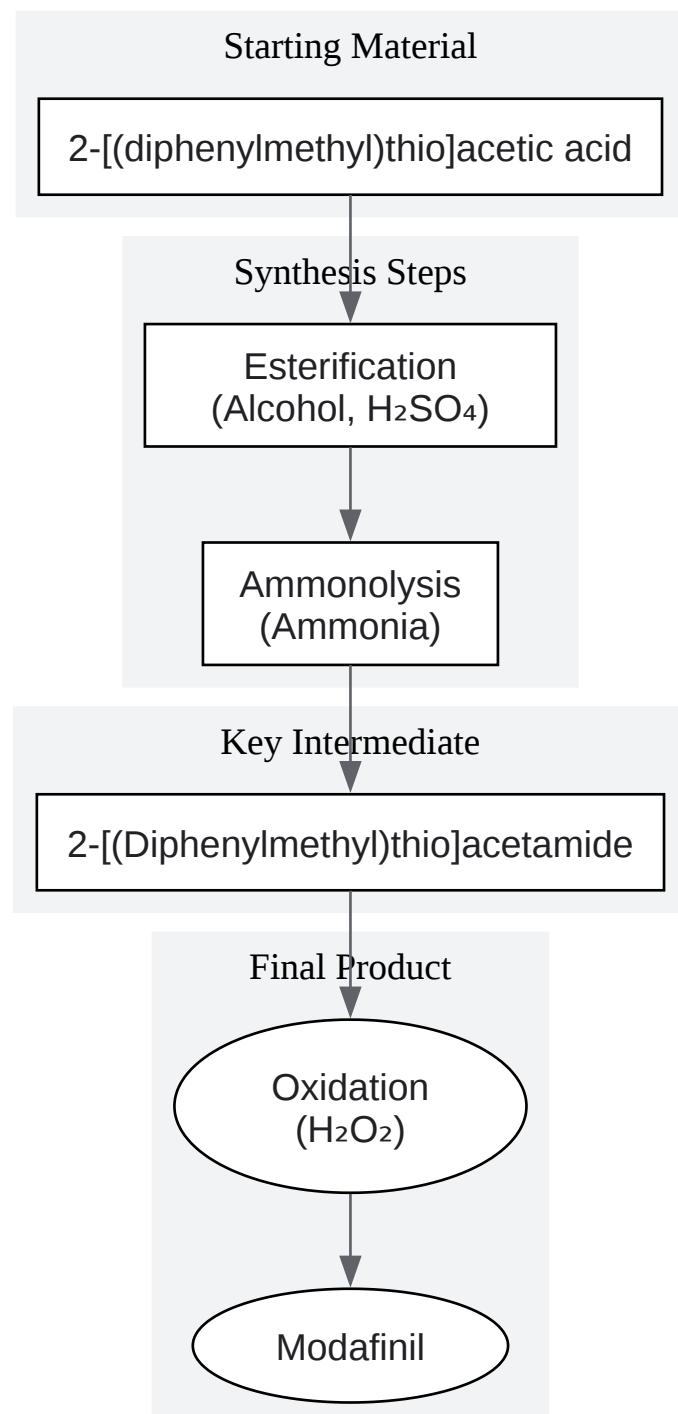
- Accurately weigh approximately 10 mg of the **2-[(diphenylmethyl)thio]acetamide** sample.
- Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.

## 4. Analysis:

- Inject the prepared sample into the HPLC system.
- Record the chromatogram and integrate the peak areas.
- Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

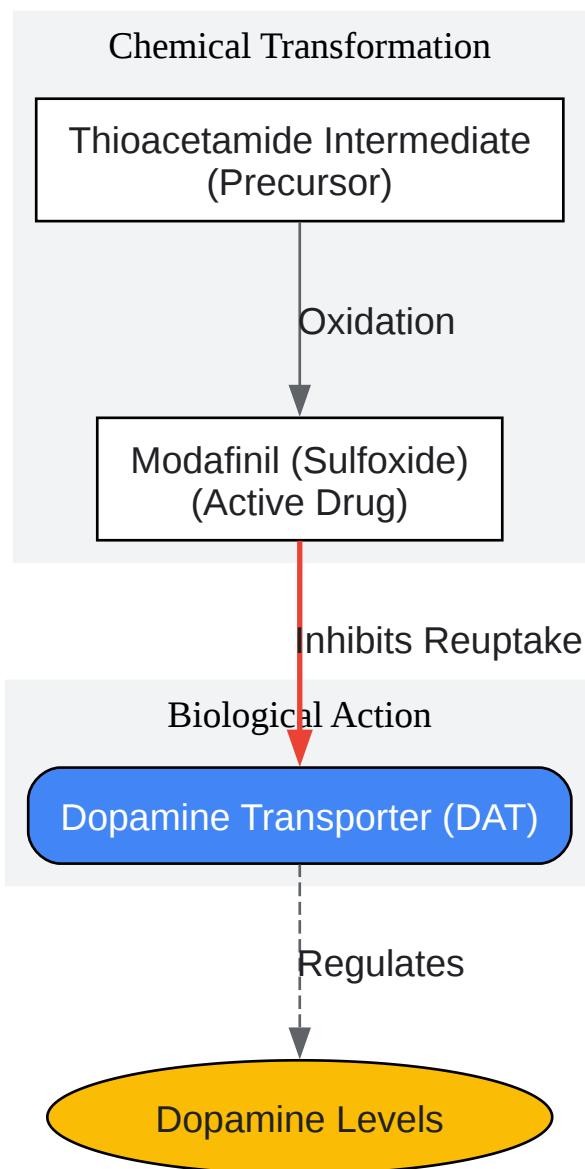
## Visualizations: Synthesis and Biological Context

The following diagrams illustrate the synthetic pathway leading to Modafinil and the biological relevance of this transformation.



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Caption: Synthetic pathway from the starting acid to Modafinil.



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